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Compound of Interest

Compound Name: 5-Iodopenta-2,4-dienal

Cat. No.: B15162109 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synthesis, reactivity, and biological activity of 5-
Iodopenta-2,4-dienal is limited in publicly available scientific literature. This guide provides

information based on its known chemical structure, data from public chemical databases, and

established principles of organic chemistry and toxicology for structurally related compounds.

Executive Summary
5-Iodopenta-2,4-dienal, with the IUPAC name (2E,4Z)-5-iodopenta-2,4-dienal, is a

polyunsaturated aldehyde containing a terminal iodine atom.[1] Its structure, featuring a

conjugated π-system, an electrophilic aldehyde group, and a terminal carbon-iodine bond,

suggests a high potential for reactivity and diverse chemical transformations. While specific

applications in drug development are not documented, its similarity to other α,β-unsaturated

aldehydes, a class of compounds known for their potent biological activities, indicates that it

could serve as a valuable research chemical or a reactive intermediate in organic synthesis.

This document outlines the known properties of 5-Iodopenta-2,4-dienal, proposes a

hypothetical synthetic pathway, and discusses its potential reactivity and biological significance

based on analogous structures.

Chemical Properties and Data
Quantitative data for 5-Iodopenta-2,4-dienal is primarily derived from computational models

available in public databases like PubChem.
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Property Value Source

IUPAC Name (2E,4Z)-5-iodopenta-2,4-dienal PubChem

Molecular Formula C₅H₅IO PubChem

Molecular Weight 208.00 g/mol PubChem

Canonical SMILES C(=C/C=O)\C=C/I PubChem

InChI Key
BOIFHZPYWVJCKZ-

TZFCGSKZSA-N
PubChem

Computed XLogP3 1.5 PubChem

Hydrogen Bond Donors 0 PubChem

Hydrogen Bond Acceptors 1 PubChem

Rotatable Bond Count 3 PubChem

Hypothetical Synthesis Protocol
A specific, validated experimental protocol for the synthesis of 5-Iodopenta-2,4-dienal is not

readily available in the literature. However, a plausible synthetic route can be devised based on

established organometallic and oxidation reactions. A potential two-step approach could involve

the hydrozirconation-iodination of a terminal alkyne followed by oxidation of the resulting

alcohol.

Step 1: Synthesis of (2E,4Z)-5-Iodopenta-2,4-dien-1-ol

This step would involve the reaction of a suitable pentadiyne precursor with a hydrozirconating

agent, followed by quenching with iodine to install the terminal vinyl iodide. The

stereochemistry would need to be carefully controlled.

Experimental Protocol (Hypothetical):

To a solution of penta-2,4-diyn-1-ol in an anhydrous, inert solvent (e.g., THF) under an inert

atmosphere (e.g., Argon), add one equivalent of Schwartz's reagent (Cp₂ZrHCl).

Stir the reaction mixture at room temperature for 1-2 hours to allow for hydrozirconation.
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Cool the reaction to 0°C and add a solution of iodine (I₂) in the same solvent dropwise until

the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 5-Iodopenta-2,4-dienal

The terminal alcohol would then be oxidized to the corresponding aldehyde using a mild

oxidizing agent to avoid over-oxidation or reaction with the double bonds.

Experimental Protocol (Hypothetical):

Dissolve the purified (2E,4Z)-5-Iodopenta-2,4-dien-1-ol in an appropriate solvent such as

dichloromethane.

Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium

chlorochromate (PCC), portion-wise at room temperature.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction and work up according to the chosen oxidizing agent's

standard procedure.

Purify the final product, 5-Iodopenta-2,4-dienal, by column chromatography.

Visualizations
Hypothetical Synthesis Workflow
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Hypothetical Synthesis of 5-Iodopenta-2,4-dienal
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Caption: A potential two-step synthesis of 5-Iodopenta-2,4-dienal.

Potential Biological Reactivity Pathway
The electrophilic nature of the α,β-unsaturated aldehyde in 5-Iodopenta-2,4-dienal makes it a

likely target for cellular nucleophiles, such as cysteine residues in proteins, via a Michael

addition reaction. This is a common mechanism of action for many biologically active

unsaturated aldehydes.[2]
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Potential Cellular Interaction Pathway
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Caption: Michael addition as a potential mechanism of bioactivity.

Expected Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic characteristics can

be predicted based on the functional groups present.

¹H NMR Spectroscopy: The spectrum would be complex due to the five vinyl protons. The

aldehyde proton (CHO) would appear as a highly deshielded signal, likely a doublet, in the 9-

10 ppm region. The other four protons on the double bonds would appear in the 5-7.5 ppm

range with complex splitting patterns (doublets and doublets of doublets) due to cis and trans

couplings.

¹³C NMR Spectroscopy: The aldehyde carbon would be the most downfield signal, typically

around 190-200 ppm. The five sp² hybridized carbons of the diene system would resonate in

the 100-150 ppm region.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch

of a conjugated aldehyde would be expected around 1685-1705 cm⁻¹.[3] C=C stretching

vibrations for the conjugated system would appear in the 1600-1650 cm⁻¹ region. A C-I

stretching band would be expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 208. A

prominent fragment would be the loss of the iodine atom ([M-127]⁺), resulting in a peak at

m/z = 81. Other fragmentation patterns typical for aldehydes, such as α-cleavage, would also

be expected.[3]

Potential Biological Significance and Toxicology
α,β-unsaturated aldehydes are a class of reactive molecules that can be generated

endogenously through lipid peroxidation or encountered from environmental sources.[1][2]

Many compounds in this class exhibit significant biological effects, which are often attributed to

their ability to act as Michael acceptors.

Reactivity: The primary mode of action for many α,β-unsaturated aldehydes is the covalent

modification of cellular macromolecules, particularly proteins, through the Michael addition of

nucleophilic amino acid residues like cysteine, histidine, and lysine.[2] This can lead to

enzyme inactivation, disruption of signaling pathways, and induction of cellular stress.

Potential Applications: The reactivity of this functional group is also harnessed in drug

design. For example, some anticancer drugs incorporate an α,β-unsaturated carbonyl moiety

to covalently bind to and inhibit target proteins. The presence of the iodine atom in 5-
Iodopenta-2,4-dienal adds another layer of potential reactivity, as carbon-iodine bonds can

participate in various coupling reactions and may influence the molecule's binding affinity

and electronic properties.

Toxicology: Due to their high reactivity, many α,β-unsaturated aldehydes are cytotoxic and

genotoxic.[2] They are known to induce oxidative stress and inflammatory responses.[1]

Therefore, 5-Iodopenta-2,4-dienal should be handled with appropriate safety precautions as

a potentially toxic and reactive substance.

Conclusion
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5-Iodopenta-2,4-dienal is a molecule with significant potential for chemical synthesis and

biological investigation. While direct experimental data is sparse, its structural features—a

conjugated dienal system and a terminal vinyl iodide—provide a strong basis for predicting its

reactivity and potential utility. The hypothetical synthetic route and predicted spectroscopic data

presented in this guide offer a starting point for researchers interested in exploring the

chemistry and biology of this compound. Further research is warranted to synthesize this

molecule, validate its properties, and investigate its potential applications in medicinal

chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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